molecular formula C4H8N2 B1605690 Acetonitrile, (ethylamino)- CAS No. 24426-40-2

Acetonitrile, (ethylamino)-

Cat. No. B1605690
CAS RN: 24426-40-2
M. Wt: 84.12 g/mol
InChI Key: VXAOLDZFARINGE-UHFFFAOYSA-N
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Description

“Acetonitrile, (ethylamino)-” is a chemical compound . It is a nitrile, which is a hydrogen cyanide where the hydrogen (H) is replaced by a methyl group (-CH3). Acetonitrile is a volatile organic compound .


Synthesis Analysis

The synthesis of primary amines like ethylamine is often hindered by the poor selectivity because of the formation of secondary and tertiary amine byproducts . There are several approaches for ethylamine production, such as the amination of alcohols, reductive amination of aldehydes or ketones, and hydrogenation of nitriles . Among those methods, direct hydrogenation to ethylamine has drawn special interest due to its unique acetonitrile raw material source .


Molecular Structure Analysis

The molecular structure of Acetonitrile is CH3CN .


Chemical Reactions Analysis

An electrocatalytic route to produce ethylamine selectively through an electroreduction of acetonitrile at ambient temperature and pressure has been reported . Among all the electrocatalysts, Cu nanoparticles exhibit the highest ethylamine Faradaic efficiency (~96%) at -0.29V versus reversible hydrogen electrode .

Scientific Research Applications

Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

2-(ethylamino)acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Methods of Application or Experimental Procedures

In the field of electrochemical conversions involving 2-(ethylamino)acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . The conversion reactions of 2-(ethylamino)acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .

Results or Outcomes

The research progress involving 2-(ethylamino)acetonitrile in the past five years has covered both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .

Anti-Cancer Drug Development

Specific Scientific Field

Oncology and Pharmacology

Summary of the Application

The addition of a 2-(ethylamino)acetonitrile group to nitroxoline significantly improves its pharmacological characteristics and its potential for use as an anti-cancer drug .

Methods of Application or Experimental Procedures

The 2-(ethylamino)acetonitrile group was added to nitroxoline, a known antimicrobial agent, to form a derivative that exhibited significantly improved kinetic properties over nitroxoline, inhibiting cathepsin B endopeptidase activity selectively .

Results or Outcomes

This derivative was more effective than nitroxoline in reducing tumor cell invasion and migration, as determined in vitro on two-dimensional cell models and tumor spheroids . Moreover, it exhibited improved action over nitroxoline in impairing tumor growth in vivo in LPB mouse fibrosarcoma tumors in C57Bl/6 mice .

Electrochemical Conversions

Specific Scientific Field

Electrochemistry

Summary of the Application

Acetonitrile, including its derivatives such as 2-(ethylamino)acetonitrile, is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .

Methods of Application or Experimental Procedures

The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO. This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

Results or Outcomes

The enrichment, low price, and excellent solvent properties of acetonitrile have led to its widespread application as a common solvent in organic synthesis . Its use in electrochemical conversions is an area of ongoing research .

Safety And Hazards

Acetonitrile can cause irritation to the nose and throat, asphyxia, nausea, vomiting, chest pain, lassitude (weakness, exhaustion), stupor, convulsions, and in animals, liver and kidney damage .

Future Directions

Electrochemical reduction of acetonitrile to ethylamine could provide a more environmentally friendly process converting excess acetonitrile manufacturing capacity to value-added ethylamine product . This is a promising direction for future research and development in this field .

properties

IUPAC Name

2-(ethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-6-4-3-5/h6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAOLDZFARINGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066987
Record name Acetonitrile, (ethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, (ethylamino)-

CAS RN

24426-40-2
Record name 2-(Ethylamino)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24426-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2-(ethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024426402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, 2-(ethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetonitrile, (ethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2066987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (ethylamino)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (ETHYLAMINO)ACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG4E65H9P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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